molecular formula C13H12ClNO3 B2778422 methyl 1-(2-chlorophenyl)-4-(hydroxymethyl)-1H-pyrrole-2-carboxylate CAS No. 1240527-85-8

methyl 1-(2-chlorophenyl)-4-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2778422
CAS No.: 1240527-85-8
M. Wt: 265.69
InChI Key: LRHNWTBIPGYBNV-UHFFFAOYSA-N
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Description

Methyl 1-(2-chlorophenyl)-4-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole class of chemicals This compound is characterized by the presence of a chlorophenyl group, a hydroxymethyl group, and a carboxylate ester group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-chlorophenyl)-4-(hydroxymethyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.

    Esterification: The carboxylate ester group is introduced through an esterification reaction, where the carboxylic acid group on the pyrrole ring reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chlorophenyl)-4-(hydroxymethyl)-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formyl or carboxyl derivatives

    Reduction: Phenyl derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Methyl 1-(2-chlorophenyl)-4-(hydroxymethyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-(2-chlorophenyl)-4-(hydroxymethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxymethyl and carboxylate groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-bromophenyl)-4-(hydroxymethyl)-1H-pyrrole-2-carboxylate
  • Methyl 1-(2-fluorophenyl)-4-(hydroxymethyl)-1H-pyrrole-2-carboxylate
  • Methyl 1-(2-methylphenyl)-4-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 1-(2-chlorophenyl)-4-(hydroxymethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties compared to other halogenated or alkylated derivatives

Properties

IUPAC Name

methyl 1-(2-chlorophenyl)-4-(hydroxymethyl)pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-18-13(17)12-6-9(8-16)7-15(12)11-5-3-2-4-10(11)14/h2-7,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHNWTBIPGYBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1C2=CC=CC=C2Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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